Cas no 801311-24-0 (Methyl 3-(3-carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylsulfonyl)benzoate)

Methyl 3-(3-carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylsulfonyl)benzoate structure
801311-24-0 structure
Product name:Methyl 3-(3-carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylsulfonyl)benzoate
CAS No:801311-24-0
MF:C26H23N3O6S
MW:505.542325258255
MDL:MFCD18207084
CID:835639
PubChem ID:11489006

Methyl 3-(3-carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylsulfonyl)benzoate Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid, 3-[[3-(aminocarbonyl)-4-[(3-methoxyphenyl)amino]-8-methyl-6-quinolinyl ]sulfonyl]-, methyl ester
    • Methyl 3-({3-carbamoyl-4-[(3-methoxyphenyl)amino]-8-methyl-6-quin olinyl}sulfonyl)benzoate
    • METHYL 3-(3-CARBAMOYL-4-(3-METHOXYPHENYLAMINO)-8-METHYLQUINOLIN-6-YLSULFONYL)BENZOATE
    • Methyl 3-((3-carbamoyl-4-((3-methoxyphenyl)amino)-8-methylquinolin-6-yl)sulfonyl)benzoate
    • methyl 3-[[3-carbamoyl-4-[(3-methoxyphenyl)amino]-8-methylquinolin-6-yl]sulfonyl]benzoate
    • ZHFCKLWUEYGSBM-UHFFFAOYSA-N
    • BDBM153390
    • Methyl 3-[[3-(aminocarbonyl)-4-[(3-methoxyphenyl)amino]-8-methyl-6-quinolinyl]sulfonyl]benzoate (ACI)
    • 801311-24-0
    • methyl 3-[3-carbamoyl-4-(3-methoxyanilino)-8-methylquinolin-6-yl]sulfonylbenzoate
    • AKOS037650087
    • BHB31124
    • Methyl 3-(3-carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylsulfonyl)benzoate (10a)
    • methyl3-(3-carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylsulfonyl)benzoate
    • SCHEMBL1275329
    • CS-M0306
    • CS-14244
    • DB-091694
    • Methyl 3-(3-carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylsulfonyl)benzoate
    • MDL: MFCD18207084
    • Inchi: 1S/C26H23N3O6S/c1-15-10-20(36(32,33)19-9-4-6-16(11-19)26(31)35-3)13-21-23(15)28-14-22(25(27)30)24(21)29-17-7-5-8-18(12-17)34-2/h4-14H,1-3H3,(H2,27,30)(H,28,29)
    • InChI Key: ZHFCKLWUEYGSBM-UHFFFAOYSA-N
    • SMILES: O=C(C1C=C(S(C2C=C(C)C3N=CC(=C(C=3C=2)NC2C=C(OC)C=CC=2)C(N)=O)(=O)=O)C=CC=1)OC

Computed Properties

  • Exact Mass: 505.13075664g/mol
  • Monoisotopic Mass: 505.13075664g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 36
  • Rotatable Bond Count: 8
  • Complexity: 893
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 146
  • XLogP3: 4.1

Methyl 3-(3-carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylsulfonyl)benzoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1058698-100mg
Methyl 3-(3-carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylsulfonyl)benzoate
801311-24-0 95%
100mg
¥10401.00 2024-07-28
ChemScence
CS-M0306-500mg
methyl 3-(3-carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylsulfonyl)benzoate
801311-24-0
500mg
$1870.0 2022-04-26
Aaron
AR00G4DZ-100mg
Methyl 3-(3-carbaMoyl-4-(3-MethoxyphenylaMino)-8-Methylquinolin-6-ylsulfonyl)benzoate
801311-24-0 98%
100mg
$934.00 2023-12-14
A2B Chem LLC
AH51083-50mg
Methyl 3-(3-carbaMoyl-4-(3-MethoxyphenylaMino)-8-Methylquinolin-6-ylsulfonyl)benzoate
801311-24-0 95+%
50mg
$573.00 2024-04-19
eNovation Chemicals LLC
D767124-100mg
Methyl 3-(3-carbaMoyl-4-(3-MethoxyphenylaMino)-8-Methylquinolin-6-ylsulfonyl)benzoate
801311-24-0 98%
100mg
$1045 2025-02-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M71140-500mg
Methyl 3-(3-carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylsulfonyl)benzoate
801311-24-0
500mg
¥30382.0 2021-09-08
eNovation Chemicals LLC
D767124-100mg
Methyl 3-(3-carbaMoyl-4-(3-MethoxyphenylaMino)-8-Methylquinolin-6-ylsulfonyl)benzoate
801311-24-0 98%
100mg
$1045 2024-06-06
eNovation Chemicals LLC
D767124-100mg
Methyl 3-(3-carbaMoyl-4-(3-MethoxyphenylaMino)-8-Methylquinolin-6-ylsulfonyl)benzoate
801311-24-0 98%
100mg
$1045 2025-02-18
1PlusChem
1P00G45N-100mg
Methyl 3-(3-carbaMoyl-4-(3-MethoxyphenylaMino)-8-Methylquinolin-6-ylsulfonyl)benzoate
801311-24-0 98%
100mg
$1041.00 2024-04-21
A2B Chem LLC
AH51083-100mg
Methyl 3-(3-carbaMoyl-4-(3-MethoxyphenylaMino)-8-Methylquinolin-6-ylsulfonyl)benzoate
801311-24-0 95+%
100mg
$935.00 2024-04-19

Methyl 3-(3-carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylsulfonyl)benzoate Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Acetonitrile ;  overnight, reflux
2.1 Reagents: Potassium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium ,  Bis[2-(diphenylphosphino)phenyl] ether Solvents: Toluene ;  40 min, 170 °C
3.1 Reagents: Potassium peroxymonosulfate sulfate (K5[HSO3(O2)][SO3(O2)](HSO4)2) Solvents: Dimethylformamide ;  5 h, rt
Reference
Repurposing Human PDE4 Inhibitors for Neglected Tropical Diseases. Evaluation of Analogs of the Human PDE4 Inhibitor GSK-256066 as Inhibitors of PDEB1 of Trypanosoma brucei
Ochiana, Stefan O.; et al, Chemical Biology & Drug Design, 2015, 85(5), 549-564

Production Method 2

Reaction Conditions
1.1 Reagents: Potassium peroxymonosulfate sulfate (K5[HSO3(O2)][SO3(O2)](HSO4)2) Solvents: Dimethylformamide ;  5 h, rt
Reference
Repurposing Human PDE4 Inhibitors for Neglected Tropical Diseases. Evaluation of Analogs of the Human PDE4 Inhibitor GSK-256066 as Inhibitors of PDEB1 of Trypanosoma brucei
Ochiana, Stefan O.; et al, Chemical Biology & Drug Design, 2015, 85(5), 549-564

Production Method 3

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium ,  Bis[2-(diphenylphosphino)phenyl] ether Solvents: Toluene ;  40 min, 170 °C
2.1 Reagents: Potassium peroxymonosulfate sulfate (K5[HSO3(O2)][SO3(O2)](HSO4)2) Solvents: Dimethylformamide ;  5 h, rt
Reference
Repurposing Human PDE4 Inhibitors for Neglected Tropical Diseases. Evaluation of Analogs of the Human PDE4 Inhibitor GSK-256066 as Inhibitors of PDEB1 of Trypanosoma brucei
Ochiana, Stefan O.; et al, Chemical Biology & Drug Design, 2015, 85(5), 549-564

Production Method 4

Reaction Conditions
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide ;  2 h, 80 °C
2.1 Reagents: Ammonium hydroxide ;  rt; overnight, rt
3.1 Solvents: Acetonitrile ;  overnight, reflux
4.1 Reagents: Potassium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium ,  Bis[2-(diphenylphosphino)phenyl] ether Solvents: Toluene ;  40 min, 170 °C
5.1 Reagents: Potassium peroxymonosulfate sulfate (K5[HSO3(O2)][SO3(O2)](HSO4)2) Solvents: Dimethylformamide ;  5 h, rt
Reference
Repurposing Human PDE4 Inhibitors for Neglected Tropical Diseases. Evaluation of Analogs of the Human PDE4 Inhibitor GSK-256066 as Inhibitors of PDEB1 of Trypanosoma brucei
Ochiana, Stefan O.; et al, Chemical Biology & Drug Design, 2015, 85(5), 549-564

Production Method 5

Reaction Conditions
1.1 Reagents: Diphenyl ether ;  45 min, 250 °C
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  1 h, reflux
2.2 Reagents: Hydrochloric acid Solvents: Water ;  overnight, rt
3.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide ;  2 h, 80 °C
4.1 Reagents: Ammonium hydroxide ;  rt; overnight, rt
5.1 Solvents: Acetonitrile ;  overnight, reflux
6.1 Reagents: Potassium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium ,  Bis[2-(diphenylphosphino)phenyl] ether Solvents: Toluene ;  40 min, 170 °C
7.1 Reagents: Potassium peroxymonosulfate sulfate (K5[HSO3(O2)][SO3(O2)](HSO4)2) Solvents: Dimethylformamide ;  5 h, rt
Reference
Repurposing Human PDE4 Inhibitors for Neglected Tropical Diseases. Evaluation of Analogs of the Human PDE4 Inhibitor GSK-256066 as Inhibitors of PDEB1 of Trypanosoma brucei
Ochiana, Stefan O.; et al, Chemical Biology & Drug Design, 2015, 85(5), 549-564

Production Method 6

Reaction Conditions
1.1 1 h, 100 °C
2.1 Reagents: Diphenyl ether ;  45 min, 250 °C
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  1 h, reflux
3.2 Reagents: Hydrochloric acid Solvents: Water ;  overnight, rt
4.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide ;  2 h, 80 °C
5.1 Reagents: Ammonium hydroxide ;  rt; overnight, rt
6.1 Solvents: Acetonitrile ;  overnight, reflux
7.1 Reagents: Potassium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium ,  Bis[2-(diphenylphosphino)phenyl] ether Solvents: Toluene ;  40 min, 170 °C
8.1 Reagents: Potassium peroxymonosulfate sulfate (K5[HSO3(O2)][SO3(O2)](HSO4)2) Solvents: Dimethylformamide ;  5 h, rt
Reference
Repurposing Human PDE4 Inhibitors for Neglected Tropical Diseases. Evaluation of Analogs of the Human PDE4 Inhibitor GSK-256066 as Inhibitors of PDEB1 of Trypanosoma brucei
Ochiana, Stefan O.; et al, Chemical Biology & Drug Design, 2015, 85(5), 549-564

Production Method 7

Reaction Conditions
1.1 Reagents: Ammonium hydroxide ;  rt; overnight, rt
2.1 Solvents: Acetonitrile ;  overnight, reflux
3.1 Reagents: Potassium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium ,  Bis[2-(diphenylphosphino)phenyl] ether Solvents: Toluene ;  40 min, 170 °C
4.1 Reagents: Potassium peroxymonosulfate sulfate (K5[HSO3(O2)][SO3(O2)](HSO4)2) Solvents: Dimethylformamide ;  5 h, rt
Reference
Repurposing Human PDE4 Inhibitors for Neglected Tropical Diseases. Evaluation of Analogs of the Human PDE4 Inhibitor GSK-256066 as Inhibitors of PDEB1 of Trypanosoma brucei
Ochiana, Stefan O.; et al, Chemical Biology & Drug Design, 2015, 85(5), 549-564

Production Method 8

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  1 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  overnight, rt
2.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide ;  2 h, 80 °C
3.1 Reagents: Ammonium hydroxide ;  rt; overnight, rt
4.1 Solvents: Acetonitrile ;  overnight, reflux
5.1 Reagents: Potassium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium ,  Bis[2-(diphenylphosphino)phenyl] ether Solvents: Toluene ;  40 min, 170 °C
6.1 Reagents: Potassium peroxymonosulfate sulfate (K5[HSO3(O2)][SO3(O2)](HSO4)2) Solvents: Dimethylformamide ;  5 h, rt
Reference
Repurposing Human PDE4 Inhibitors for Neglected Tropical Diseases. Evaluation of Analogs of the Human PDE4 Inhibitor GSK-256066 as Inhibitors of PDEB1 of Trypanosoma brucei
Ochiana, Stefan O.; et al, Chemical Biology & Drug Design, 2015, 85(5), 549-564

Methyl 3-(3-carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylsulfonyl)benzoate Raw materials

Methyl 3-(3-carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylsulfonyl)benzoate Preparation Products

Methyl 3-(3-carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylsulfonyl)benzoate Related Literature

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